Enhanced Lipophilicity and Permeability vs. Unsubstituted Benzimidazole Core
The computed XLogP3 value for 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine is 1.3, which is significantly higher than that of the unsubstituted benzimidazole core (XLogP3 = 0.6) and the 5-methoxy regioisomer (XLogP3 = 1.2) [1][2]. This increase in lipophilicity of approximately 0.7 log units relative to the core scaffold suggests improved passive membrane permeability and blood-brain barrier penetration potential, a critical factor for central nervous system drug discovery [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Benzimidazole (unsubstituted) XLogP3 = 0.6; 5-methoxy isomer XLogP3 = 1.2 |
| Quantified Difference | +0.7 vs. unsubstituted core; +0.1 vs. 5-methoxy isomer |
| Conditions | Computed property (XLogP3) based on molecular structure |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability, making this compound a more favorable starting point for CNS-targeted lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 24252557, 2-(6-Methoxy-1H-benzimidazol-2-yl)ethan-1-amine. Retrieved April 23, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 10315, Benzimidazole. Retrieved April 23, 2026. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
